molecular formula C8H7BClNO2 B2797800 (2-Chloro-5-cyano-4-methylphenyl)boronic acid CAS No. 1393536-50-9

(2-Chloro-5-cyano-4-methylphenyl)boronic acid

Cat. No.: B2797800
CAS No.: 1393536-50-9
M. Wt: 195.41
InChI Key: KNKWZERJVQDIOR-UHFFFAOYSA-N
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Description

(2-Chloro-5-cyano-4-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a benzene ring substituted with chlorine (Cl) at position 2, cyano (CN) at position 5, and methyl (CH₃) at position 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and molecular sensing. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, enabling their use in enzyme inhibition, drug delivery, and diagnostic assays .

Properties

IUPAC Name

(2-chloro-5-cyano-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO2/c1-5-2-8(10)7(9(12)13)3-6(5)4-11/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKWZERJVQDIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393536-50-9
Record name (2-chloro-5-cyano-4-methylphenyl)boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyano-4-methylphenyl)boronic acid typically involves the following steps:

  • Bromination: Starting with 2-methylbenzoic acid, bromination at the 4-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Cyanation: The brominated compound undergoes cyanation using copper(I) cyanide to introduce the cyano group at the 5-position.

  • Chlorination: Chlorination at the 2-position is performed using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

  • Boronic Acid Formation: The final step involves the conversion of the chlorinated, cyano-substituted phenyl compound to the boronic acid using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors with precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-cyano-4-methylphenyl)boronic acid is known to undergo several types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation: The boronic acid can be oxidized to form boronic esters or borates, which are useful intermediates in organic synthesis.

  • Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene or water).

  • Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, and reaction conditions that favor nucleophilic attack.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (2-Chloro-5-cyano-4-methylphenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules essential for pharmaceutical development. The compound's ability to react with various electrophiles allows for the construction of diverse molecular architectures.

Reaction TypeYield (%)Reference
Aryl-Aryl Coupling92-98
Aryl-Alkyl Coupling89-97

Drug Development

Targeting Enzymes and Receptors
The compound has shown promise in drug development due to its ability to form stable complexes with biomolecules. This property is particularly useful in designing inhibitors for specific enzymes or receptors involved in various diseases. For instance, modifications of boronic acids have led to the development of potent anticancer agents.

Case Study: Bortezomib
Bortezomib, a boronic acid derivative, has been successfully utilized in treating multiple myeloma and other malignancies. The introduction of boronic acid groups into drug candidates has been shown to enhance their selectivity and pharmacokinetic properties, leading to improved therapeutic outcomes .

Material Science

Synthesis of Boron-Containing Polymers
In material science, this compound is employed in creating boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced applications in electronics and nanotechnology.

Material TypeProperty EnhancedApplication Area
Boron-Containing PolymersThermal StabilityElectronics
Boron-Containing NanocompositesMechanical StrengthStructural Materials

Bioconjugation

Facilitating Biomolecule Attachment
The compound is also utilized in bioconjugation techniques, which allow for the attachment of biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and diagnostic tools that require specific binding interactions.

Environmental Chemistry

Pollutant Detection Sensors
this compound plays a role in environmental chemistry by aiding in the development of sensors for detecting pollutants. These sensors are vital for monitoring environmental health and compliance with regulatory standards.

Case Study: Sensor Development
Research has demonstrated that boronic acids can be effectively used in electrochemical sensors to detect phenolic compounds in water, showcasing their potential for environmental monitoring .

Mechanism of Action

The mechanism by which (2-Chloro-5-cyano-4-methylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid forms a complex with the palladium catalyst, which facilitates the transmetalation step, allowing the transfer of the aryl group to the halide. The molecular targets and pathways involved are typically the formation of carbon-carbon bonds, which are crucial in the construction of complex organic molecules.

Comparison with Similar Compounds

Structural Analogs

Structurally related boronic acids include:

Compound Name Substituents (Positions) Similarity Score Key Applications Reference
(5-Chloro-2-methylphenyl)boronic acid Cl (5), CH₃ (2) 0.90 Suzuki coupling intermediates
(4-Chloro-3-methoxyphenyl)boronic acid Cl (4), OCH₃ (3) 0.85 Enzyme inhibition studies
(3-Chloro-5-cyanophenyl)boronic acid Cl (3), CN (5) 0.86 Not specified
(2,4-Dichloro-5-hydroxyphenyl)boronic acid Cl (2,4), OH (5) N/A Anticancer agent synthesis

Key Observations :

  • Substitution Position: Meta-substituted analogs (e.g., 3-chloro-5-cyanophenyl) generally exhibit stronger enzyme inhibition compared to ortho-substituted derivatives due to reduced steric hindrance .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid : IC₅₀ values in the sub-micromolar range against triple-negative breast cancer (4T1 cells) .
  • (2-Chloro-5-cyano-4-methylphenyl)boronic acid: Predicted activity via in silico models suggests comparable cytotoxicity, though experimental validation is pending.
Enzyme Inhibition
  • R39 Inhibition : Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC₅₀ values of 20–30 µM, outperforming ortho-substituted derivatives .
  • HDAC Inhibition: Derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylases at 1 µM, highlighting the role of boronic acids in epigenetic regulation .

Biological Activity

(2-Chloro-5-cyano-4-methylphenyl)boronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of antimicrobial properties and drug development. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C8H8BClN
  • Molecular Weight : 185.42 g/mol
  • Functional Groups : Boronic acid group, cyano group, and chloro-substituted aromatic ring.

This structure is significant as the presence of the boronic acid moiety is known to influence biological activity through interactions with various biomolecules.

Boronic acids, including this compound, have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains. The mechanism primarily involves:

  • Inhibition of β-lactamases : These enzymes are responsible for antibiotic resistance in bacteria. Boronic acids can act as inhibitors, restoring the efficacy of β-lactam antibiotics .
  • Disruption of cell wall synthesis : The compound may interfere with peptidoglycan biosynthesis, leading to compromised bacterial cell integrity .

Case Studies and Research Findings

  • Antibacterial Efficacy Against Mycobacterium tuberculosis :
    • A study highlighted that boronic acids exhibit potential against Mycobacterium tuberculosis, with varying degrees of effectiveness depending on structural modifications. The compound was tested in vitro and showed promising results against certain strains .
  • Resistance Mechanisms :
    • Research indicates that bacteria develop resistance through mechanisms such as efflux pumps and target modification. Boronic acids have been effective in countering these mechanisms by inhibiting specific targets within the bacterial cells .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive analysis of various substituted phenyl boronic acids revealed that lipophilicity plays a crucial role in enhancing antimicrobial activity. Compounds with optimal lipophilicity exhibited lower Minimum Inhibitory Concentrations (MICs) against M. tuberculosis .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial against Mtb0.40
Boronic Acid Derivative Aβ-lactamase inhibition0.25
Boronic Acid Derivative BCell wall synthesis disruption0.15

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